molecular formula C14H18N6O2S B4726044 2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine

2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine

Cat. No. B4726044
M. Wt: 334.40 g/mol
InChI Key: PUATUWSSMWJXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the tetrazole family of compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been found to inhibit the activity of NF-kB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to activate the caspase cascade, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
- Inhibition of pro-inflammatory cytokine production: This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
- Antimicrobial activity: This compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
- Neuroprotective activity: this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inhibiting the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various types of experiments. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine. Some of these directions include:
- Further studies on the mechanism of action of this compound to better understand how it exerts its biological activities.
- Development of more efficient synthesis methods to improve the yield and purity of the final product.
- Investigation of the potential use of this compound as a therapeutic agent for various diseases.
- Exploration of the potential use of this compound as a tool for studying various signaling pathways in cells.

Scientific Research Applications

2,6-dimethyl-4-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine has been found to exhibit a wide range of biological activities, which makes it a promising compound for scientific research. Some of the potential applications of this compound include:
- Anti-inflammatory agent: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
- Antitumor agent: This compound has been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
- Antimicrobial agent: this compound has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi.
- Neuroprotective agent: This compound has been found to exhibit neuroprotective activity by inhibiting the production of reactive oxygen species and reducing oxidative stress.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(1-pyridin-3-yltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-10-7-19(8-11(2)22-10)13(21)9-23-14-16-17-18-20(14)12-4-3-5-15-6-12/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUATUWSSMWJXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CSC2=NN=NN2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.